Methyl 3,3-difluoropropanoate
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Overview
Description
Methyl 3,3-difluoropropanoate is an organic compound with the molecular formula C4H6F2O2. It is a fluorinated ester, characterized by the presence of two fluorine atoms attached to the third carbon of the propanoate chain. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,3-difluoropropanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with a difluoromethylating agent. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are optimized for maximum efficiency. The use of continuous flow reactors is also common to enhance the production rate and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-difluoropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoropropanoic acid.
Reduction: Reduction reactions can convert it into difluoropropanol.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Difluoropropanoic acid.
Reduction: Difluoropropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3,3-difluoropropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 3,3-difluoropropanoate exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-difluoropropanoate: Similar in structure but with fluorine atoms on the second carbon.
Ethyl 3,3-difluoropropanoate: An ethyl ester variant with similar reactivity.
Difluoropropanoic acid: The acid form of the compound.
Uniqueness
Methyl 3,3-difluoropropanoate is unique due to its specific placement of fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring precise chemical modifications .
Properties
Molecular Formula |
C4H6F2O2 |
---|---|
Molecular Weight |
124.09 g/mol |
IUPAC Name |
methyl 3,3-difluoropropanoate |
InChI |
InChI=1S/C4H6F2O2/c1-8-4(7)2-3(5)6/h3H,2H2,1H3 |
InChI Key |
VKWKRFYQWSAEFV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(F)F |
Origin of Product |
United States |
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